Piperidine, 1-(2-chlorobenzoyl)-

Description

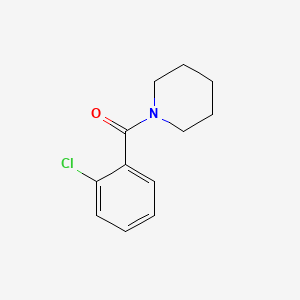

Piperidine, 1-(2-chlorobenzoyl)- (CAS 22342-21-8) is a piperidine derivative with the molecular formula C₁₂H₁₄ClNO and an average molecular weight of 223.70. Its systematic IUPAC name is (2-chlorophenyl)(piperidin-1-yl)methanone, and it is characterized by a 2-chlorobenzoyl group attached to the nitrogen atom of the piperidine ring. The compound has a ChemSpider ID of 80928 and is identified by synonyms such as 1-(2-chlorobenzoyl)piperidine and 2-chlorophenyl piperidyl ketone .

Structurally, the 2-chlorobenzoyl moiety introduces aromaticity and electron-withdrawing properties, while the piperidine ring contributes basicity and conformational flexibility.

Properties

IUPAC Name |

(2-chlorophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFPLHGRASGMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176877 | |

| Record name | Piperidine, 1-(2-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22342-21-8 | |

| Record name | Piperidine, 1-(2-chlorobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022342218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(2-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-chlorobenzoyl)-, typically involves the acylation of piperidine with 2-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of Piperidine, 1-(2-chlorobenzoyl)-, may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzoyl Group

The electron-deficient aromatic ring in the 2-chlorobenzoyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Computational studies using DFT methods reveal that the reaction proceeds via a zwitterionic intermediate, with the rate influenced by the leaving group’s pKa .

Key Reactions:

-

Amination : Substitution with amines (e.g., piperidine) occurs at the ortho or para positions relative to the chlorine atom, yielding substituted benzamide derivatives .

-

Hydrolysis : Under aqueous basic conditions, the chloride is replaced by a hydroxyl group, forming 2-hydroxybenzoylpiperidine .

Table 1: Substitution Reactions of the Chlorobenzoyl Group

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Amination | Piperidine, K2CO3, DMF | 1-(2-Piperidinobenzoyl)piperidine | |

| Hydrolysis | NaOH (aq.), reflux | 1-(2-Hydroxybenzoyl)piperidine |

Reduction:

-

Piperidine Ring Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the piperidine ring to a fully saturated cyclohexane derivative, though this is less common due to the ring’s inherent stability .

-

Chlorine Reduction : LiAlH4 selectively reduces the C-Cl bond to C-H, yielding 1-(2-methylbenzoyl)piperidine .

Oxidation:

-

Piperidine N-Oxidation : m-CPBA oxidizes the piperidine nitrogen to form an N-oxide, enhancing solubility for pharmaceutical applications .

Coupling Reactions

The benzoyl group participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Palladium catalysts enable coupling with aryl boronic acids, introducing substituents at the benzene ring .

-

Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides, useful in drug candidate synthesis .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., H2SO4), the piperidine ring may undergo ring-opening via C-N bond cleavage, generating linear amines. Conversely, thermal conditions promote rearrangements to morpholine derivatives .

Biological Activity-Driven Modifications

In drug development, the compound is functionalized to enhance binding affinity:

-

Sulfonylation : Reacting with sulfonyl chlorides introduces sulfonamide groups, improving target engagement (e.g., GlyT1 inhibitors) .

-

Acetylation : Acetic anhydride acetylates the piperidine nitrogen, modulating pharmacokinetic properties .

Table 2: Pharmacologically Relevant Modifications

| Modification | Reagents | Application | Reference |

|---|---|---|---|

| Sulfonylation | Furan-2-ylmethanesulfonyl chloride | Neuroprotective agents | |

| Acetylation | Acetic anhydride, pyridine | AChE inhibitors |

Mechanistic Insights from Computational Studies

DFT analyses confirm that NAS proceeds via a two-step mechanism:

-

Zwitterion Formation : Nucleophilic attack by piperidine generates a charged intermediate .

-

Deprotonation : Base-assisted deprotonation stabilizes the Meisenheimer complex, leading to product formation .

The ortho-chlorine’s electron-withdrawing effect accelerates substitution by polarizing the aromatic ring .

Scientific Research Applications

Chemical Properties and Structure

Piperidine is a six-membered heterocyclic compound with one nitrogen atom. The specific derivative, 1-(2-chlorobenzoyl)-piperidine, features a chlorobenzoyl group attached to the piperidine ring. This unique structure enhances its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds derived from piperidine can inhibit the growth of breast, lung, and colon cancers. A notable case study involved the synthesis of piperidine derivatives that showed promising activity against Plasmodium falciparum, the malaria-causing parasite, with selectivity indices indicating lower toxicity compared to traditional treatments like chloroquine .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Type | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| Compound 12d | Breast | 13.64 | 26.7 |

| Compound 13b | Lung | 4.19 | 8.4 |

| Compound 12a | Colon | 11.6 | Not reported |

Antimicrobial Properties

Piperidine derivatives have also been explored for their antimicrobial and antifungal properties. For example, the compound 1-(2-chlorobenzoyl)-4-methylpiperidine has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action Studies

The interaction of piperidine derivatives with biological macromolecules is an area of active research. These compounds can serve as probes to investigate enzyme binding sites and mechanisms of action within cellular pathways. For instance, studies have shown that the chlorobenzoyl group enhances binding affinity to certain receptors, which could lead to the development of targeted therapies for inflammatory diseases .

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-chlorobenzoyl)-, depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-(2-Chlorobenzoyl)-2-methylpiperidine (CAS 326898-58-2)

- Molecular Formula: C₁₃H₁₆ClNO

- Molecular Weight : 237.72

- Key Differences : A methyl group at the C2 position of the piperidine ring increases lipophilicity (XLogP3 = 3.3 vs. ~2.5 for the parent compound) and steric bulk. This substitution may hinder rotational freedom or alter binding pocket interactions in biological targets .

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS 352673-16-6)

- Molecular Formula: C₁₃H₁₄ClNO₃

- Molecular Weight : 267.70

- Key Differences: The addition of a carboxylic acid group at C4 enhances polarity, improving solubility in polar solvents like DMSO and methanol. This modification is critical for designing prodrugs or modulating pharmacokinetic properties .

Variations in the Aromatic Substituent

1-(3-Phenylbutyl)piperidine Derivatives

- Example Compounds : RC-33 analogs (e.g., compounds 11, 37, 62) .

- Key Differences : Replacement of the 2-chlorobenzoyl group with a 3-phenylbutyl chain alters orientation in hydrophobic cavities. Compounds with larger substituents (e.g., compound 37, RMSD > 4 Å) exhibit divergent binding modes while maintaining salt-bridge interactions with Glu172, a residue critical for sigma-1 receptor (S1R) ligand activity .

Phencyclidine (PCP, 1-(1-phenylcyclohexyl)piperidine)

- Key Differences: The phenylcyclohexyl group replaces the 2-chlorobenzoyl moiety, conferring NMDA receptor antagonism and psychotomimetic effects. In contrast, the chlorobenzoyl group in the target compound lacks such pronounced CNS activity but may interact with different receptor subtypes .

Functional Activity Comparisons

Anti-Acetylcholinesterase (AChE) Inhibitors

- E2020 (Donepezil): A piperidine derivative with a benzyl and dimethoxyindanone substituent (IC₅₀ = 5.7 nM for AChE). The rigid indanone group enhances binding affinity compared to the flexible chlorobenzoyl group in the target compound .

PARP Inhibitors

- 1-(2-Chloroethyl)piperidine (Compound 14c): Used to synthesize tertiary amines (e.g., compound 15c), which show enhanced PARP inhibition compared to secondary amines.

Anti-Fatigue Agents

- 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine : Replacing the 2-chlorophenyl group with a benzodioxole moiety improves AMPA receptor affinity and anti-fatigue activity in mice, highlighting the role of aromatic substituents in target selectivity .

Biological Activity

Piperidine, 1-(2-chlorobenzoyl)- is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide an overview of its biological properties, including antibacterial, antimalarial, and enzyme inhibitory activities.

Chemical Structure

Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-chlorobenzoyl moiety enhances its pharmacological profile by introducing additional functional properties that can interact with biological targets.

1. Antibacterial Activity

Several studies have investigated the antibacterial properties of piperidine derivatives. For instance, compounds bearing piperidine structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 7l | Salmonella typhi | Strong |

| 7m | Bacillus subtilis | Moderate |

| 7n | Escherichia coli | Weak |

The antibacterial efficacy is often linked to the ability of these compounds to inhibit specific enzymes such as urease and acetylcholinesterase (AChE), which are crucial for bacterial survival and metabolism .

2. Antimalarial Activity

Research has also highlighted the antimalarial potential of piperidine derivatives. A study focusing on 1,4-disubstituted piperidine derivatives demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

| Compound | Strain | IC50 (nM) |

|---|---|---|

| 12d | 3D7 | 13.64 |

| 13b | W2 | 4.19 |

| 12a | W2 | 11.6 |

These compounds exhibited comparable efficacy to chloroquine, indicating their potential as alternative treatments for malaria .

3. Enzyme Inhibition

Piperidine derivatives have been evaluated for their enzyme inhibitory activities. Notably, they have shown strong inhibitory effects on AChE and urease:

- Acetylcholinesterase Inhibition : Compounds demonstrated IC50 values indicating potent inhibition.

- Urease Inhibition : All tested derivatives showed significant urease inhibition, which is vital for treating infections caused by urease-producing bacteria.

Case Study: Synthesis and Evaluation of Piperidinothiosemicarbazones

A recent study synthesized piperidinothiosemicarbazone derivatives and evaluated their biological activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard treatments:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 9 | 0.5 | Very Strong |

| Compound 10 | 2 | Strong |

These findings underscore the potential of piperidine-based compounds in developing new antitubercular agents .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing 1-(2-chlorobenzoyl)piperidine, and what factors influence reaction yields? A: The compound is typically synthesized via acylation of piperidine derivatives. For example, 1-benzyl-4-piperidone can undergo acylation with 2-chlorobenzoyl chloride in the presence of a base (e.g., NaOH) in dichloromethane. Reaction yields (>85%) depend on stoichiometric ratios, reaction time, and temperature. Purification via column chromatography or recrystallization ensures high purity. IR and GC-MS are used to confirm structure, with molecular ion peaks in GC-MS indicating successful synthesis .

Advanced Synthesis

Q: How can reaction conditions be optimized to enhance regioselectivity in the acylation of piperidine derivatives? A: Regioselectivity can be improved by:

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Catalysts : Lewis acids (e.g., AlCl₃) direct acylation to specific sites.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions.

- Protecting groups : Temporary protection of reactive amines minimizes unwanted substitutions.

Reaction monitoring via TLC or HPLC ensures real-time optimization .

Structural Analysis

Q: What crystallographic techniques are most effective for determining the conformation of 1-(2-chlorobenzoyl)piperidine derivatives? A: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is the gold standard. Key steps include:

- Crystal mounting and data collection (Cu-Kα radiation).

- Phase determination via direct methods.

- Refinement of positional and thermal parameters.

NIST databases provide reference spectral data for validation .

Data Contradiction

Q: How should researchers resolve discrepancies between computational predictions and experimental data in molecular conformation studies? A: Discrepancies arise from approximations in computational models (e.g., DFT). To resolve:

- Compare experimental SC-XRD data (e.g., bond lengths, dihedral angles) with computational outputs.

- Validate force fields in molecular dynamics simulations against crystallographic data.

- Use hybrid methods (e.g., QM/MM) to balance accuracy and computational cost .

Biological Activity

Q: What in vitro assays are suitable for evaluating the pharmacological potential of 1-(2-chlorobenzoyl)piperidine derivatives? A: Common assays include:

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition).

- Receptor binding : Radioligand displacement studies (e.g., σ-receptor affinity).

- Cytotoxicity : MTT assays on cancer cell lines.

Dose-response curves (IC₅₀/EC₅₀) and molecular docking (e.g., AutoDock) guide structure-activity relationships .

Safety & Handling

Q: What are the critical safety protocols for handling chlorinated piperidine derivatives during synthesis? A: Key protocols include:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In airtight containers, away from oxidizers.

- Disposal : Neutralization with dilute NaOH followed by incineration.

Refer to SDS guidelines (e.g., TCI America’s protocols) for hazard codes (H300-H313) and emergency measures .

Spectroscopic Methods

Q: Which spectroscopic techniques are optimal for characterizing acylated piperidine compounds, and how are data interpreted? A:

- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and C-Cl (~550–850 cm⁻¹) bonds.

- GC-MS : Molecular ion peaks (e.g., m/z 250–300) and fragmentation patterns validate purity.

- ¹H/¹³C NMR : Chemical shifts (δ 1.5–3.5 ppm for piperidine protons) and coupling constants reveal stereochemistry .

Hydrogen Bonding

Q: How do intramolecular hydrogen bonds influence the stability and reactivity of 1-(2-chlorobenzoyl)piperidine? A: Intramolecular N–H⋯O=C bonds stabilize the molecule’s conformation, reducing rotational freedom. This is confirmed via:

- SC-XRD (H-bond distances <2.5 Å).

- DFT calculations (electron density maps).

Such bonds enhance thermal stability and influence solubility .

Study Design

Q: How can frameworks like PICO/PICOT structure research on the biological effects of piperidine derivatives? A: Example PICO framework:

- Population : Cancer cell lines (e.g., HeLa).

- Intervention : 1-(2-chlorobenzoyl)piperidine treatment.

- Comparison : Untreated controls.

- Outcome : Apoptosis rate (measured via flow cytometry).

This design ensures focused hypotheses and reproducible methodologies .

Macromolecular Interactions

Q: What methods are used to study the interaction of piperidine derivatives with biological macromolecules? A: Techniques include:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).

- Molecular docking : Predicts binding poses using software like MOE or AutoDock.

High-resolution data (e.g., PDB entries) validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.